2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrazino and benzazepine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one typically involves the reaction of 2,3-dichloropyrazine with piperidylmethylamine in the presence of potassium carbonate as a base. The reaction is carried out in dimethylformamide (DMF) at 120°C under a nitrogen atmosphere for 8 hours. After cooling, the mixture is poured into water, and the organic phase is extracted with ethyl acetate. The product is then purified through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazino ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Wirkmechanismus
The mechanism of action of 2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may antagonize the effects of certain neurotransmitters or enzymes, thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,3a,4,5,6-Hexahydro-8-methyl-1H-pyrazino 2,1-abenzazepine : Another related compound with a similar core structure .
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: A similar compound with a pyrimido ring system.
Uniqueness
2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one is unique due to its specific ring system and the potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H16N2O |
---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
2,3,6,7,8,12b-hexahydro-1H-pyrazino[2,1-a][2]benzazepin-4-one |
InChI |
InChI=1S/C13H16N2O/c16-13-9-14-8-12-11-6-2-1-4-10(11)5-3-7-15(12)13/h1-2,4,6,12,14H,3,5,7-9H2 |
InChI-Schlüssel |
SJRRUSANHUTZMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C3CNCC(=O)N3C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.